molecular formula C11H16O7 B12108028 Xylitol, 1,5-anhydro-, triacetate

Xylitol, 1,5-anhydro-, triacetate

Cat. No.: B12108028
M. Wt: 260.24 g/mol
InChI Key: NEMMESQJOZVCAX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xylitol, 1,5-anhydro-, triacetate typically involves the acetylation of xylitol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete acetylation .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The product is then purified through crystallization or distillation .

Mechanism of Action

The mechanism of action of Xylitol, 1,5-anhydro-, triacetate involves its hydrolysis to release xylitol and acetic acid. Xylitol is known to inhibit the growth of certain bacteria by interfering with their energy production pathways. The acetyl groups can also interact with cellular components, affecting various biochemical processes .

Comparison with Similar Compounds

Uniqueness: Xylitol, 1,5-anhydro-, triacetate is unique due to its specific arrangement of acetyl groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise control over reactivity and solubility .

Properties

IUPAC Name

(4,5-diacetyloxyoxan-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c1-6(12)16-9-4-15-5-10(17-7(2)13)11(9)18-8(3)14/h9-11H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMMESQJOZVCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COCC(C1OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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